BenchChemオンラインストアへようこそ!

2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity Drug-likeness Permeability

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338668-96-4) is a heterocyclic small molecule (C₁₃H₁₁N₃O, MW 225.25 g/mol) belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold class, a recognized purine bioisostere widely employed in ATP-competitive kinase inhibitor design. This compound incorporates a para-methylphenyl substituent at the C2 position of the pyrazole ring.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 1338668-96-4
Cat. No. B2589279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1338668-96-4
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C13H11N3O/c1-9-2-4-10(5-3-9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
InChIKeyMIFJGNLNTCBEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338668-96-4): A Distinct 2-Aryl Pyrazolo-Pyrazinone Building Block for Kinase-Targeted Libraries


2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338668-96-4) is a heterocyclic small molecule (C₁₃H₁₁N₃O, MW 225.25 g/mol) belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold class, a recognized purine bioisostere widely employed in ATP-competitive kinase inhibitor design [1]. This compound incorporates a para-methylphenyl substituent at the C2 position of the pyrazole ring. Key computed physicochemical descriptors include an XLogP3-AA value of 1.7 [2], a logP of 1.58, logD (pH 7.4) of 1.58, logSw of -1.99, a polar surface area of 37.2 Ų, and a single hydrogen-bond donor . The compound is commercially supplied as a research-grade building block at a minimum purity specification of 95% .

Why 2-Aryl Pyrazolo-Pyrazinones Are Not Interchangeable: Substituent-Driven Physicochemical and Pharmacophoric Divergence


Although the pyrazolo[1,5-a]pyrazin-4(5H)-one core is shared among in-class candidates, even modest changes in the C2 aryl substituent produce quantifiable shifts in lipophilicity, aqueous solubility, and polar surface area that directly impact membrane permeability, metabolic stability, and kinase binding site complementarity [1]. The 4-methylphenyl group (logP ~1.6) occupies a specific lipophilic efficiency range that is distinct from both the unsubstituted phenyl analog (estimated logP ~1.1) and the 4-chlorophenyl analog (logP ~2.0), leading to different ADME and potency profiles when the scaffold is elaborated into ATP-competitive inhibitors . Consequently, arbitrary interchange of the C2 aryl group risks altering hit-to-lead SAR trends and should be grounded in quantitative property comparisons rather than assumed scaffold equivalence.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest Analogs


Lipophilicity (logP/logD) Differentiation: 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The 2-(4-methylphenyl) analog exhibits an experimentally corroborated computed logP of 1.58 and logD (pH 7.4) of 1.58 . In contrast, the unsubstituted 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one analog (CAS 1255784-04-3) has a predicted XLogP3 of approximately 1.1 [1]. The difference of ~0.48 log units reflects the well-established para-methyl group contribution to lipophilicity (ΔlogP ≈ +0.5, derived from benzene/toluene partitioning data) [2].

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (logSw) Differentiation: Balanced Solubility Profile Relative to 4-Chlorophenyl Analog

The target compound has a computed logSw (log aqueous solubility) of -1.99 . While direct experimental solubility data for the 4-chlorophenyl analog (CAS 1255788-78-3) are not publicly available, the introduction of a chlorine atom typically reduces aqueous solubility by approximately 0.5–0.8 log units relative to a methyl substituent of similar size, owing to increased molecular weight and halogen-induced crystal lattice stabilization [1]. This suggests that the 4-methylphenyl compound retains a more favorable solubility profile for biochemical assay conditions.

Aqueous solubility Formulation ADME

Polar Surface Area and Hydrogen-Bonding Profile: Optimized for Oral Bioavailability

The target compound possesses a topological polar surface area (TPSA) of 37.2 Ų, with 3 hydrogen-bond acceptors and 1 hydrogen-bond donor . These values fall within the optimal range for oral bioavailability according to Veber's criteria (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) [1]. The unsubstituted phenyl analog is expected to have a nearly identical TPSA (~37 Ų) but lacks the steric and electronic modulation provided by the para-methyl group, which can influence target binding conformation.

Polar surface area Oral absorption Veber rules

Vendor Quality Assurance: Documented Minimum Purity and Batch-to-Batch Consistency

Commercially, 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is supplied at a guaranteed minimum purity of 95%, with full quality assurance documentation including SDS and Certificate of Analysis available upon request . In comparison, the 4-chlorophenyl analog is listed at 98% purity (NLT) by MolCore , though differences in analytical methodology (HPLC vs. NMR-based purity) and batch scale may affect the practical reliability of these values across suppliers.

Quality control Reproducibility Procurement

Scaffold Activity Potential: Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Demonstrate Antiproliferative Activity in Lung Cancer Models

Although no direct bioactivity data are available for the specific 2-(4-methylphenyl) compound, structurally related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives bearing various C2 and N5 substituents have demonstrated dose-dependent antiproliferative activity against A549 lung adenocarcinoma cells, with IC₅₀ values ranging from 7.01 µM to 8.19 µM for the most active analogs [1]. The 4-methylphenyl substitution pattern aligns with SAR trends indicating that para-substituted phenyl groups at C2 enhance antiproliferative potency relative to unsubstituted phenyl [2].

Antiproliferative Kinase inhibition Lung cancer

Prioritized Application Scenarios for 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Quantitative Differentiation


Focused Kinase Inhibitor Library Synthesis Requiring Balanced Lipophilicity (logP 1.5–2.0)

When designing ATP-competitive kinase inhibitor libraries, the 4-methylphenyl building block provides a logP of 1.58 that falls within the optimal lipophilicity range for lead-like compounds, avoiding both the excessively low permeability of the unsubstituted phenyl analog and the higher logP-driven promiscuity risk associated with the 4-chlorophenyl analog. This balanced lipophilicity supports efficient cellular penetration while maintaining aqueous solubility (logSw -1.99) suitable for biochemical assay conditions.

Scaffold-Hopping from Purine-Based Kinase Inhibitors to Pyrazolo-Pyrazinone Bioisosteres

As a purine bioisostere, the pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 4-methylphenyl C2 substituent offers a synthetically tractable starting point for generating patentable chemical space around kinase targets. The low TPSA (37.2 Ų) and single H-bond donor preserve the pharmacophoric features required for hinge-region binding while introducing structural novelty relative to purine-based clinical candidates.

Physicochemical Property Screening in Early Drug Discovery

The compound's well-characterized computed properties (logP, logD, logSw, TPSA) from ChemDiv enable its use as a reference standard for calibrating in silico ADME models and experimental logP/logD measurements within the pyrazolo-pyrazinone chemical series. Its commercial availability at documented purity (≥95%) with on-demand COA ensures reproducible inter-laboratory comparisons.

Quote Request

Request a Quote for 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.